ss-Propenylhydracrylsaure
Description
ss-Propenylhydracrylsaure (systematic IUPAC name pending verification) is a hypothetical unsaturated carboxylic acid derivative. No CAS number, safety data, or synthesis protocols are available in the provided evidence.
Properties
IUPAC Name |
3-hydroxyhex-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-3,5,7H,4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNGPVEUCUWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26811-78-9 | |
| Details | Compound: 4-Hexenoic acid, 3-hydroxy-, homopolymer | |
| Record name | 4-Hexenoic acid, 3-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26811-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-3-Hydroxyhex-4-enoic acid can be synthesized through various methods. One common approach involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by selective reduction and oxidation steps. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the desired (E)-configuration is achieved.
Industrial Production Methods: In industrial settings, the production of (E)-3-Hydroxyhex-4-enoic acid often involves the use of biocatalysts to enhance yield and selectivity. Enzymatic processes utilizing specific dehydrogenases can facilitate the conversion of precursor molecules into the target compound under mild conditions, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Hydroxyhex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of (E)-3-Oxohex-4-enoic acid.
Reduction: The double bond can be reduced to yield (E)-3-Hydroxyhexanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products:
Oxidation: (E)-3-Oxohex-4-enoic acid.
Reduction: (E)-3-Hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(E)-3-Hydroxyhex-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme activities.
Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-Hydroxyhex-4-enoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. Its molecular targets include enzymes involved in fatty acid metabolism and signaling pathways related to cellular growth and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require analyzing structural analogs, such as:
- Hydracrylic Acid (3-Hydroxypropanoic Acid): A saturated carboxylic acid with a hydroxyl group at the β-position.
- Acrylic Acid (Propenoic Acid): A vinyl-containing carboxylic acid. While both compounds have unsaturated bonds, acrylic acid lacks the hydroxyl group present in hydracrylic acid derivatives, leading to divergent chemical behavior (e.g., polymerization kinetics).
Hypothetical Comparative Table (Illustrative Only):
| Property | ss-Propenylhydracrylsaure | Hydracrylic Acid | Acrylic Acid |
|---|---|---|---|
| Structure | CH₂=CH-CH(OH)-COOH | HOCH₂CH₂COOH | CH₂=CH-COOH |
| Functionality | Unsaturated, hydroxylated | Saturated, hydroxylated | Unsaturated |
| Polymerization | Potential for branched polymers | Forms polyesters | Forms linear polyacrylates |
| Reactivity | Susceptible to oxidation and Michael addition | Stable under acidic conditions | Highly reactive in radical reactions |
Research Findings and Challenges
- Synthesis: No methods for this compound are documented in the provided evidence. Analogous compounds like 2-chloro-6-methylpyrimidine-4-carboxylic acid suggest that halogenation or methylation might modify reactivity, but extrapolation is speculative.
- Safety : Safety data for this compound is absent. SDS templates for unrelated compounds (e.g., polymethyl methacrylate ) emphasize standard precautions for carboxylic acids, such as eye and skin protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
